N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3,5-difluorophenyl group at the 1-position, a pyrrol-1-yl substituent at the 5-position, and a cyclopropylamide moiety at the 4-position. This compound’s structure combines electron-withdrawing fluorine atoms and a rigid cyclopropyl group, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C17H14F2N4O |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-cyclopropyl-1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c18-11-7-12(19)9-14(8-11)23-17(22-5-1-2-6-22)15(10-20-23)16(24)21-13-3-4-13/h1-2,5-10,13H,3-4H2,(H,21,24) |
InChI Key |
FVJLFBUSFNZDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The reaction of 1,3-diketones with hydrazines is a classical method for pyrazole synthesis. For instance, Girish et al. demonstrated that β-diketones like ethyl acetoacetate react with phenylhydrazine under nano-ZnO catalysis to form 1,3,5-substituted pyrazoles in 95% yield. Applied to the target molecule, a tailored 1,3-diketone precursor bearing a cyclopropyl group and difluorophenyl substituent could undergo cyclocondensation with hydrazine derivatives.
Key challenges include ensuring regioselectivity between N1 and N2 positions. Ohtsuka et al. observed that electron-withdrawing groups on hydrazines favor specific regioisomers. For the target compound, using a cyclopropyl-substituted hydrazine derivative may direct substitution to the desired N1 position.
1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition between diazo compounds and alkynes offers an alternative route. He et al. synthesized pyrazole-5-carboxylates via cycloaddition of ethyl diazoacetate with phenylpropargyl in the presence of zinc triflate (89% yield). Adapting this method, a diazo precursor containing the 3,5-difluorophenyl group could react with a cyclopropyl-acetylene derivative to form the pyrazole core.
Recent advances by Gioiello et al. highlight the use of microwave irradiation to accelerate such reactions, reducing side-product formation.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is typically introduced via nucleophilic substitution or cross-coupling reactions .
Nucleophilic Substitution
Patent WO2001012189A1 describes the synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide derivatives using cyclopropylamine as a nucleophile. For the target compound, a similar strategy could involve reacting a brominated pyrazole intermediate with cyclopropylamine under basic conditions.
Example Protocol
Suzuki-Miyaura Coupling
The cyclopropyl group can also be introduced via palladium-catalyzed cross-coupling. Ambeed.com reports a Suzuki reaction between 1-cyclopropyl-4-boronic ester pyrazole and a brominated aryl substrate using Pd(PPh₃)₄ and Na₂CO₃ in dioxane (110°C, 10 min).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | NaOAc |
| Solvent | DMF |
| Temperature | 150°C (microwave) |
| Yield | 83% |
Functionalization with 3,5-Difluorophenyl and Pyrrole Groups
Pyrrole Ring Attachment
The 1H-pyrrol-1-yl group is introduced via Buchwald-Hartwig amination or direct coupling . Katritzky et al. demonstrated that α-benzotriazolylenones react with arylhydrazines to form pyrazoles with aryl substitutions. Adapting this, a pyrrole-bearing hydrazine could be used in the cyclocondensation step.
Alternative Route : Post-functionalization of a pre-formed pyrazole with a pyrrole halide using CuI/L-proline catalysis.
Carboxamide Formation
The final carboxamide is installed via amide coupling between a pyrazole-4-carboxylic acid and cyclopropylamine.
Carboxylic Acid Activation
Example
- Acid : 1-(3,5-Difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- Amine : Cyclopropylamine
- Activator : HATU, DIPEA
- Yield : 85–90%
Integrated Synthetic Pathways
Sequential Approach
- Pyrazole Formation : Cyclocondensation of 3,5-difluorophenyl-substituted 1,3-diketone with hydrazine.
- Cyclopropyl Introduction : Suzuki coupling with cyclopropyl boronic ester.
- Pyrrole Attachment : Buchwald-Hartwig amination.
- Carboxamide Formation : HATU-mediated coupling.
Overall Yield : ~40% (estimated from stepwise yields).
Convergent Approach
- Modular Synthesis : Prepare pyrazole, cyclopropyl, and pyrrole subunits separately, followed by sequential couplings.
- Advantage : Enables optimization of each fragment.
Challenges and Optimization
- Regioselectivity : Competing N1 vs. N2 substitution in pyrazole formation requires careful hydrazine selection.
- Functional Group Tolerance : The electron-deficient difluorophenyl group may hinder coupling reactions; microwave assistance improves efficiency.
- Purification : Reverse-phase HPLC is critical for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibits significant activity as a ligand for cannabinoid receptors CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation and neuroprotection. The compound's ability to interact with these receptors suggests potential applications in:
- Pain Management : By modulating cannabinoid receptors, the compound may help alleviate chronic pain conditions.
- Neuroprotection : Its interaction with cannabinoid receptors could provide protective effects against neurodegenerative diseases.
Case Studies and Research Findings
Numerous studies have explored the pharmacodynamics of this compound. For instance:
- In vitro Studies : These studies have demonstrated that the compound effectively binds to cannabinoid receptors, suggesting its potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders.
- Animal Models : Research involving animal models has shown promising results in pain relief and neuroprotective effects, further supporting its application in clinical settings .
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxamides
The target compound shares a pyrazole-carboxamide backbone with several analogs, but key differences in substituents define its uniqueness:
Key Observations:
- Fluorine Substitution : The 3,5-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl analog . This may enhance electrophilic reactivity or influence binding to hydrophobic pockets.
- Amide vs. Carboxylic Acid : The carboxamide group (target compound) likely improves membrane permeability compared to the carboxylic acid derivative , which may ionize at physiological pH, reducing bioavailability.
Physicochemical Properties
- Molecular Weight : The 3-methoxypropyl analog (MW 360.36) is heavier than the 4-fluorophenyl analog (MW 310.33), suggesting increased lipophilicity due to the methoxy group.
- Melting Points : While data for the target compound are unavailable, analogs in (e.g., 3a–3p) show melting points ranging from 123–183°C, influenced by substituent symmetry and intermolecular interactions .
Implications of Structural Differences
- Bioactivity: The 3,5-difluorophenyl group may enhance target affinity compared to mono-fluorinated analogs due to increased electron withdrawal and steric effects.
- Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism compared to flexible alkyl amides (e.g., 3-methoxypropyl ).
- Solubility : The carboxylic acid derivative may exhibit higher aqueous solubility but poorer membrane penetration than the carboxamide.
Biological Activity
N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, with the chemical formula CHFNO and a molecular weight of approximately 328.32 g/mol, has emerged as a significant compound in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interaction with cannabinoid receptors, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopropyl group
- A 3,5-difluorophenyl moiety
- A pyrrole ring attached to a pyrazole core
This structural arrangement is believed to enhance the compound's lipophilicity and binding affinity to biological targets, particularly cannabinoid receptors CB1 and CB2.
1. Cannabinoid Receptor Modulation
Research indicates that this compound acts as a ligand for cannabinoid receptors. Studies have shown that compounds with similar scaffolds can effectively modulate these receptors, suggesting potential applications in:
- Pain management
- Neuroprotection
The presence of both pyrrole and pyrazole rings facilitates interactions with receptor binding sites, enhancing the compound's efficacy as a therapeutic agent.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, IC values for related compounds against COX enzymes have been reported, indicating potential for anti-inflammatory applications.
| Compound | IC COX-1 (μM) | IC COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| N-cyclopropyl... | TBD | TBD |
These findings highlight the compound's potential in developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the structure can lead to variations in potency and selectivity towards cannabinoid receptors and COX enzymes.
Key Findings from SAR Studies
- The introduction of electron-withdrawing or electron-donating groups can significantly alter the pharmacological profile.
- Compounds with enhanced lipophilicity often exhibit improved binding affinities.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:
- Study on Cannabinoid Receptor Interaction : A study demonstrated that derivatives similar to N-cyclopropyl... showed significant binding affinities to CB1 and CB2 receptors, suggesting their utility in treating conditions like chronic pain and anxiety disorders.
- Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited substantial anti-inflammatory effects compared to standard treatments like indomethacin.
Q & A
Q. What are the optimal synthetic routes for preparing N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent functionalization. For example, pyrazole cores are often synthesized via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions for aryl substitutions. Carboxamide formation may employ coupling reagents like EDCI/HOBt in DMF under mild conditions to preserve sensitive substituents (e.g., cyclopropyl groups). Reaction optimization should focus on temperature control (room temperature to 80°C), stoichiometric ratios (1:1 to 1:2 for coupling steps), and purification via column chromatography or recrystallization to achieve >65% yields .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : H and F NMR are critical for confirming substituent positions (e.g., 3,5-difluorophenyl protons as doublets near δ 7.2–7.5 ppm; pyrrole protons as multiplet signals between δ 6.0–6.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHFNO: ~365.3 g/mol) and detect fragmentation patterns.
- Infrared (IR) Spectroscopy : Carboxamide C=O stretches appear near 1650–1680 cm, while pyrrole C-N bonds absorb at ~1500 cm .
Q. What preliminary structure-activity relationship (SAR) insights exist for this compound’s biological activity?
Substitutions on the pyrazole ring (e.g., cyclopropyl, difluorophenyl) enhance lipophilicity and metabolic stability, potentially improving membrane permeability. The pyrrole moiety may facilitate π-π stacking with aromatic residues in biological targets. Preliminary assays on analogs suggest that electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance binding affinity to kinase targets .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific biological targets?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes to targets (e.g., kinases, GPCRs). Focus on the carboxamide’s hydrogen-bonding potential with catalytic lysine or aspartate residues and the difluorophenyl group’s hydrophobic interactions. Validate predictions with mutagenesis or competitive binding assays .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities in synthesized batches. Implement orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) and ensure compound purity via HPLC (>95%). Cross-validate results with structurally defined analogs from peer-reviewed syntheses .
Q. How do solvent effects and pH influence the compound’s stability during in vitro assays?
Stability studies in DMSO (common stock solvent) should monitor degradation via LC-MS over 72 hours. Adjust buffer pH (6.5–7.4) to prevent hydrolysis of the carboxamide group. Use cryopreservation (-80°C) for long-term storage .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Chiral intermediates (e.g., cyclopropylamine) require asymmetric synthesis or chiral chromatography. Optimize catalytic systems (e.g., Ru-BINAP complexes) for stereocenter retention. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each step .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and validate intermediates via melting points and spectral data .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC/EC) to contextualize potency .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChemSpider).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
